7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Diphenyl Groups: These groups are usually introduced through Friedel-Crafts alkylation or acylation reactions.
Attachment of the Imidazole Ring: The imidazole moiety can be attached via nucleophilic substitution reactions, often using imidazole derivatives and appropriate leaving groups.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the benzyl group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings and the imidazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amine derivatives are typical products.
Substitution: Various substituted aromatic and imidazole derivatives can be formed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound shows promise as a therapeutic agent
Industry
In the industrial sector, the compound can be used in the development of new materials, including polymers and advanced coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity, while its aromatic systems can engage in π-π interactions with protein residues.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ol
Uniqueness
The uniqueness of 7-benzyl-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential for diverse chemical modifications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C31H28N6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
7-benzyl-3-(3-imidazol-1-ylpropyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C31H28N6/c32-30-28-27(25-13-6-2-7-14-25)29(26-15-8-3-9-16-26)37(21-24-11-4-1-5-12-24)31(28)34-23-36(30)19-10-18-35-20-17-33-22-35/h1-9,11-17,20,22-23,32H,10,18-19,21H2 |
InChI Key |
VWNVIJBBANKZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN(C3=N)CCCN4C=CN=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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